molecular formula C36H50BrNO12 B15196540 [(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide

[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide

Cat. No.: B15196540
M. Wt: 768.7 g/mol
InChI Key: SPAMTIDCTYPTMV-DQPMDFBVSA-N
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Description

[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[77212,501,1003,8013,17]nonadecan-4-yl] benzoate;bromide is a complex organic compound with a unique structure This compound is characterized by multiple functional groups, including acetoxy, hydroxy, methoxy, and azoniahexacyclo moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core hexacyclic structure, followed by the introduction of various functional groups through a series of reactions such as acetylation, hydroxylation, and methoxylation. Each step requires specific reagents and catalysts to ensure the correct configuration and stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide has several scientific research applications:

    Chemistry: It is used as a model compound to study complex organic reactions and stereochemistry.

    Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of [(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • [(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
  • [(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate

Uniqueness

The uniqueness of [(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[77212,501,1003,8013,17]nonadecan-4-yl] benzoate;bromide lies in its specific functional groups and stereochemistry, which confer unique chemical and biological properties

Properties

Molecular Formula

C36H50BrNO12

Molecular Weight

768.7 g/mol

IUPAC Name

[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide

InChI

InChI=1S/C36H49NO12.BrH/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35;/h9-13,21-31,40,42H,8,14-17H2,1-7H3;1H/t21?,22?,23?,24-,25?,26?,27-,28-,29?,30?,31?,33?,34-,35?,36-;/m1./s1

InChI Key

SPAMTIDCTYPTMV-DQPMDFBVSA-N

Isomeric SMILES

CC[NH+]1CC2([C@H]3C(C4[C@@H]1C3(C(CC2OC(=O)C)OC)C5C[C@]6(C([C@@H]5[C@@]4(C(C6OC)O)OC(=O)C)OC(=O)C7=CC=CC=C7)O)OC)COC.[Br-]

Canonical SMILES

CC[NH+]1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC.[Br-]

Origin of Product

United States

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